
2-Chloro-4'-isopropylbenzophenone
Descripción general
Descripción
The compound 2-Chloro-4'-isopropylbenzophenone is a derivative of benzophenone with a chlorine atom and an isopropyl group attached to the benzene ring. While the provided papers do not directly discuss 2-Chloro-4'-isopropylbenzophenone, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves specific reactions such as the coupling reaction used to synthesize 2-(2-Chloro-4-Nitrobenzeneazo)-6-isopropylphenol, which suggests that similar methods could potentially be applied to synthesize 2-Chloro-4'-isopropylbenzophenone . The synthesis of complex organic molecules often requires careful selection of reagents and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-4'-isopropylbenzophenone has been characterized using techniques such as single-crystal X-ray diffraction and spectral data analysis . These studies reveal the planarity of the benzene ring system and the spatial arrangement of substituent groups, which can affect the physical and chemical properties of the molecules.
Chemical Reactions Analysis
The reactivity of benzophenone derivatives can be influenced by the substituents on the benzene rings. For example, the presence of a nitro group can facilitate certain reactions, such as azo coupling . The photoreactivity of benzophenone derivatives has also been studied, showing that the structure of the molecule can affect its stability under light exposure .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are closely related to their molecular structure. The planarity of the benzene ring and the nature of the substituents can influence properties such as luminescence . The photostability of these compounds can be attributed to the molecular conformation and intermolecular interactions, which can restrict intramolecular movements and affect reactivity . Quantitative analysis of hydroxyl groups in lignins using a related phosphitylation reagent suggests that the electronic environment of the hydroxyl groups can be probed using 31P NMR, which may also be applicable to studying the properties of 2-Chloro-4'-isopropylbenzophenone .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the cell .
Mode of Action
Based on the structure of the compound, it can be inferred that it might undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria . The catabolism of 2-chloro-4-nitrophenol in these bacteria involves a gene cluster that is significantly upregulated when the bacteria are induced with 2-chloro-4-nitrophenol .
Pharmacokinetics
The compound’s molecular weight of 25875 suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests that it might cause changes in the cellular environment .
Action Environment
The action of 2-Chloro-4’-isopropylbenzophenone can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by the presence of different halogens . Additionally, the compound’s stability and efficacy might be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXGAJQJEQICNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-isopropylbenzophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







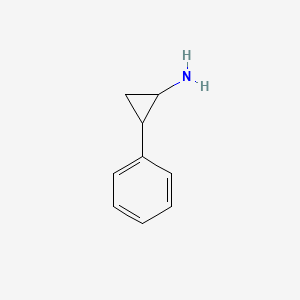
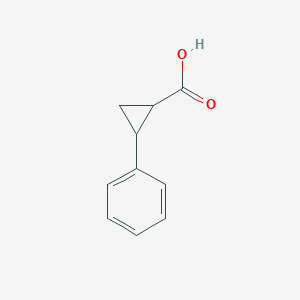


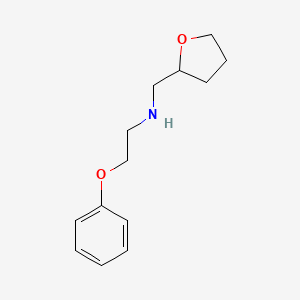
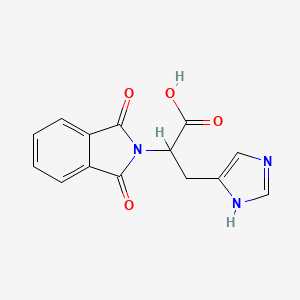
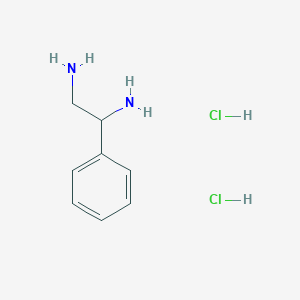
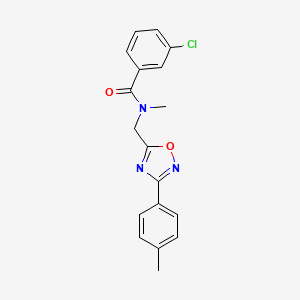
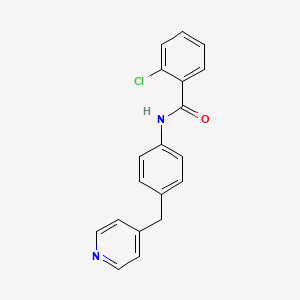
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B3023657.png)